Differential Impact on JmjC KDM Subfamily Selectivity: 1,2,3-Triazole vs. Pyridine Core Comparison
Replacement of the pyridine ring in a JmjC histone demethylase inhibitor scaffold with a 1,2,3-triazole ring alters potency in a subfamily-dependent manner. The unsubstituted triazolopyridine core exhibits a pIC50 of 5.3 for KDM2A, representing a less than two-fold reduction in potency compared to the pyridine analog. In contrast, for KDM3A, 4C, 4E, 5C, and 6B, the same replacement results in a greater than ten-fold reduction in potency [1]. This differential profile indicates that the triazolopyridine core provides an intrinsic selectivity advantage for KDM2A over other JmjC subfamily members compared to a pyridine-only scaffold.
| Evidence Dimension | JmjC KDM inhibition potency (pIC50) and fold change in potency |
|---|---|
| Target Compound Data | pIC50 = 5.3 (KDM2A); pIC50 = 4.7 (KDM3A); pIC50 = 5.2 (KDM4C); pIC50 = 4.8 (KDM4E); pIC50 = 4.9 (KDM5C); pIC50 < 4.0 (KDM6B) |
| Comparator Or Baseline | Pyridine analog (structure not explicitly defined, but described as the parent pyridine ring-containing inhibitor) |
| Quantified Difference | <2-fold reduction for KDM2A and KDM4A; >10-fold reduction for KDM3A, 4C, 4E, 5C, and 6B |
| Conditions | AlphaScreen assay; pIC50 values are mean ± SEM from 2-8 independent determinations |
Why This Matters
This data directly informs selection of the triazolopyridine core for programs where KDM2A selectivity over other JmjC KDMs is a desired feature, avoiding the broader pan-KDM inhibition observed with pyridine-based analogs.
- [1] Scofield, S., et al. (2014). Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. MedChemComm, 5(12), 1879-1886. (Table 2) View Source
